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Compound of Interest

Compound Name: Hu7691

Cat. No.: B10856517 Get Quote

For Research Use Only. Not for use in diagnostic procedures.

Introduction
Hu7691 is a novel, selective, and orally bioavailable pan-AKT kinase inhibitor.[1][2] It has

demonstrated significant anti-tumor efficacy in a variety of human tumor xenograft models,

including neuroblastoma, gastric cancer, osteosarcoma, and renal cancer.[1] Preclinical studies

have been completed, and Hu7691 has received approval for clinical trials from the National

Medical Products Administration (2020LP00826).[3] The primary mechanism of action of

Hu7691 is the inhibition of the protein kinase B (AKT) signaling pathway, a critical regulator of

cell proliferation, survival, and differentiation.[4][5] In neuroblastoma models, Hu7691 has been

shown to induce cell differentiation, arrest the cell cycle at the G0/G1 phase, and inhibit tumor

growth.[3][4]

These application notes provide detailed protocols for the long-term treatment of cancer cell

lines and animal models with Hu7691, based on published preclinical research. The provided

information is intended for researchers, scientists, and drug development professionals.

Quantitative Data Summary
The following tables summarize key quantitative data from preclinical studies of Hu7691.

Table 1: In Vitro Efficacy of Hu7691 in Neuroblastoma Cell Lines
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Cell Line Average IC50 (µmol/L)

Neuro2a 11.28

IMR-32 Not Specified

SK-N-BE(2) Not Specified

SK-N-DZ Not Specified

CHP-126 Not Specified

SK-N-SH Not Specified

Data extracted from a study on the anti-proliferation effect of Hu7691 after 72 hours of

treatment.[3]

Table 2: In Vivo Dosing for Hu7691 in a Neuro2a Xenograft Model

Parameter Details

Animal Model Nude mice with Neuro2a xenografts

Drug Formulation Placebo (CMC-Na) or Hu7691

Dosing 40 mg/kg and 80 mg/kg

Administration Route Oral gavage (i.g.)

Dosing Frequency 5 times a week

Treatment Duration 17 days

This dosing regimen was shown to arrest tumor growth and induce differentiation in the

Neuro2a xenograft model.[3]

Table 3: 14-Day Repeated-Dose Oral Toxicity Study of Hu7691 in Sprague Dawley (SD) Rats
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Sex
Dose Groups
(mg/kg/day)

No Observed
Adverse Effect
Level (NOAEL)
(mg/kg/day)

Potential Target
Organs of Toxicity

Male 12.5, 50, 100, 150 ≤ 12.5

Spleen, thymus,

gastrointestinal tract,

liver, kidneys, heart

Female 12.5, 25, 50, 75 ≤ 12.5

Spleen, thymus,

gastrointestinal tract,

liver, kidneys, heart,

ovaries

This study provides initial toxicological data for Hu7691.[1][2]

Experimental Protocols
In Vitro Long-Term Treatment for Induction of Neuronal
Differentiation
This protocol is based on the methodology used to induce differentiation in neuroblastoma cell

lines.[3]

Materials:

Neuroblastoma cell lines (e.g., Neuro2a, IMR-32, SK-N-BE(2))

Complete culture medium

Hu7691 (dissolved in a suitable solvent like DMSO)

96-well plates

Incubator (37°C, 5% CO2)

Microscope for morphological analysis
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Reagents for cell viability assays (e.g., SRB)

Reagents for qRT-PCR and Western blotting

Procedure:

Cell Seeding: Seed neuroblastoma cells in 96-well plates at a density that allows for long-

term culture without overgrowth (e.g., 20-30% confluency).

Hu7691 Treatment: The following day, treat the cells with varying concentrations of Hu7691
(e.g., 2.5, 5, and 7.5 µmol/L). Include a vehicle control (e.g., DMSO) and a positive control

for differentiation if available (e.g., ATRA at 20 µmol/L).

Long-Term Culture: Maintain the cells in culture for an extended period (e.g., 72 hours or

longer), replacing the medium with fresh Hu7691-containing medium every 2-3 days.

Morphological Assessment: At regular intervals, observe the cells under a microscope for

morphological changes indicative of neuronal differentiation, such as neurite outgrowth.

Cell Viability and Proliferation: At the end of the treatment period, assess cell viability and

proliferation using a suitable assay (e.g., SRB assay).

Analysis of Differentiation Markers: To confirm differentiation, analyze the expression of

neuronal differentiation markers at the mRNA and protein levels.

qRT-PCR: Measure the relative mRNA levels of genes like Eno2, Tubb3, and Rbfox3.[3]

Western Blotting: Detect the expression of proteins such as NSE and SYNGR1.[3]

Cell Cycle Analysis: To investigate the effect on cell proliferation, perform cell cycle analysis

by flow cytometry to assess the percentage of cells in the G0/G1, S, and G2/M phases.[3]

In Vivo Long-Term Treatment in a Xenograft Mouse
Model
This protocol describes the long-term oral administration of Hu7691 to assess its anti-tumor

efficacy in a neuroblastoma xenograft model.[3]
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Materials:

Immunocompromised mice (e.g., nude mice)

Neuro2a cells

Hu7691

Vehicle control (e.g., CMC-Na)

Oral gavage needles

Calipers for tumor measurement

Animal balance

Procedure:

Xenograft Establishment: Inoculate nude mice with Neuro2a cells (e.g., axillary inoculation)

to establish tumors.

Tumor Growth Monitoring: Monitor the mice regularly and measure tumor volume.

Randomization and Treatment Initiation: Once tumors reach a specific average volume (e.g.,

30–45 mm³), randomize the mice into control and treatment groups.

Oral Administration: Administer Hu7691 orally (e.g., 40 and 80 mg/kg) or vehicle control to

the respective groups. Dosing is typically performed 5 times a week to minimize toxicity.[3]

Long-Term Treatment and Monitoring: Continue the treatment for the designated period (e.g.,

17 days).[3] Monitor tumor volume and body weight daily or every other day.

Endpoint and Sample Collection: At the end of the study, sacrifice the mice and excise the

tumors. Divide the tumor samples for further analysis (e.g., protein and RNA extraction).[3]
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Caption: The inhibitory effect of Hu7691 on the PI3K/AKT/mTOR signaling pathway.
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Caption: Preclinical experimental workflow for evaluating Hu7691 efficacy.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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